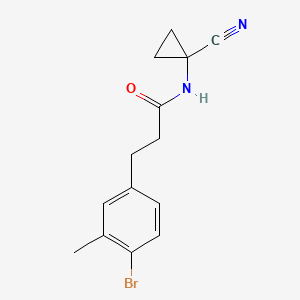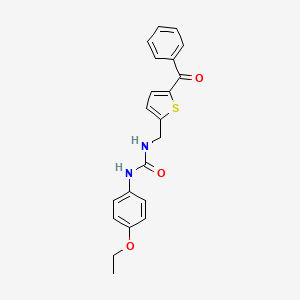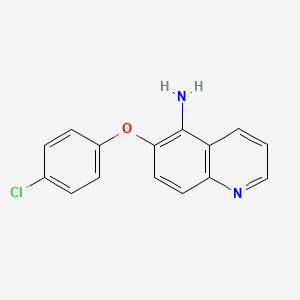
6-(4-Chlorophenoxy)quinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Biochemical Pathways
One study suggests that quinoline amines, a class of compounds to which 6-(4-chlorophenoxy)quinolin-5-amine belongs, may interact with the pi3k/akt/mtor pathway .
Result of Action
Some quinoline amines have shown anticancer activity, suggesting that this compound may have similar effects .
准备方法
The synthesis of 6-(4-Chlorophenoxy)quinolin-5-amine typically involves the reaction of 4-chlorophenol with 5-aminoquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
6-(4-Chlorophenoxy)quinolin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring and the chlorophenoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can undergo Ullmann-type coupling reactions, where it reacts with halogenated compounds in the presence of a copper catalyst.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-(4-Chlorophenoxy)quinolin-5-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Biology: The compound is used in studies involving DNA and protein interactions, as well as in the development of molecular probes.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.
相似化合物的比较
6-(4-Chlorophenoxy)quinolin-5-amine can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
Quinolinic Acid: A neurotoxic compound involved in various neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
IUPAC Name |
6-(4-chlorophenoxy)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGZYLWBXHHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)OC3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2991806.png)
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991809.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)
![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)
![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)

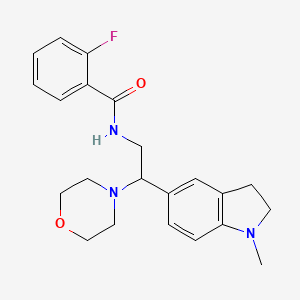
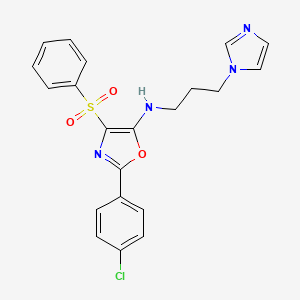
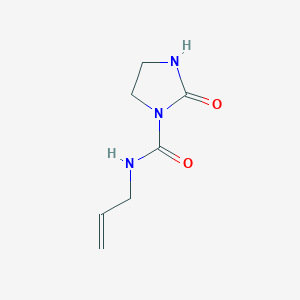
![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)
![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2991823.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2991825.png)
